
Kdm2B-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kdm2B-IN-1 is a compound that acts as an inhibitor of the histone demethylase enzyme KDM2B. This enzyme is part of the KDM2 family, which plays a crucial role in regulating gene expression through the demethylation of histone proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Kdm2B-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Kdm2B-IN-1 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are typically derivatives of the original compound, with modifications that enhance its inhibitory activity or alter its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Kdm2B-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been used to study the role of KDM2B in tumor progression and to develop potential therapeutic strategies . In biology, this compound helps elucidate the mechanisms of gene regulation and epigenetic modifications . In medicine, it holds promise as a potential treatment for proliferative diseases, including various types of cancer . Industrial applications may include the development of new drugs and the study of enzyme inhibition mechanisms .
Wirkmechanismus
Kdm2B-IN-1 exerts its effects by inhibiting the activity of the KDM2B enzyme. This enzyme is responsible for demethylating lysine residues on histone proteins, a process that regulates gene expression. By inhibiting KDM2B, this compound prevents the removal of methyl groups from histones, leading to changes in gene expression patterns . The molecular targets of this compound include the active site of the KDM2B enzyme and the associated histone proteins . The pathways involved in its mechanism of action include epigenetic regulation and chromatin remodeling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to Kdm2B-IN-1 include other inhibitors of histone demethylases, such as KDM2A inhibitors and other KDM2B inhibitors. These compounds share structural similarities and target the same family of enzymes .
Uniqueness: this compound is unique in its specific inhibition of the KDM2B enzyme, which distinguishes it from other histone demethylase inhibitors. Its selectivity and potency make it a valuable tool for studying the role of KDM2B in gene regulation and disease .
Conclusion
This compound is a significant compound in the field of epigenetics and cancer research. Its ability to inhibit the KDM2B enzyme provides valuable insights into gene regulation mechanisms and offers potential therapeutic applications. The synthesis, chemical reactions, and scientific research applications of this compound highlight its importance and potential impact on various fields of study.
Eigenschaften
Molekularformel |
C21H30N4O2S |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
1-cyclobutyl-4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4,5-dihydroimidazol-2-yl]piperazine |
InChI |
InChI=1S/C21H30N4O2S/c26-28(27,20-9-8-17-4-1-2-5-18(17)16-20)25-11-10-22-21(25)24-14-12-23(13-15-24)19-6-3-7-19/h8-9,16,19H,1-7,10-15H2 |
InChI-Schlüssel |
JPPPBGVARYKPJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN=C3N4CCN(CC4)C5CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


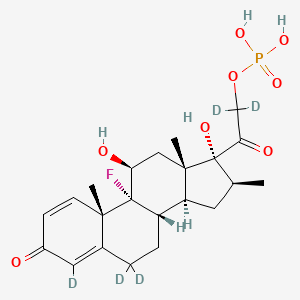
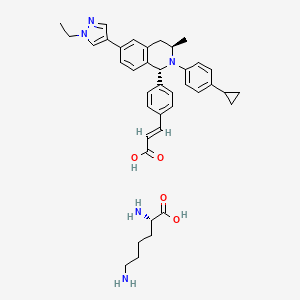
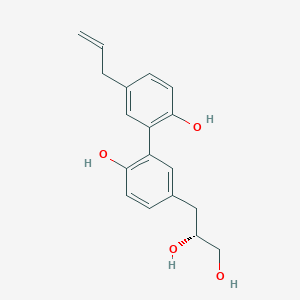
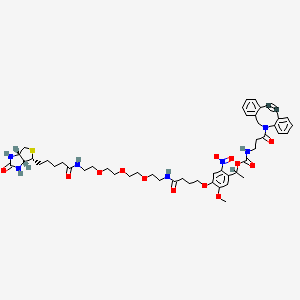
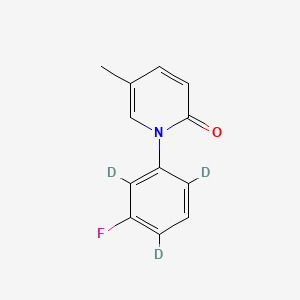
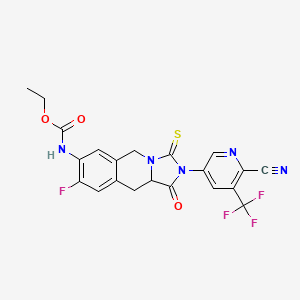
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
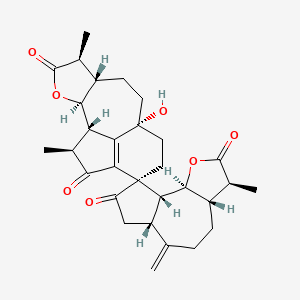
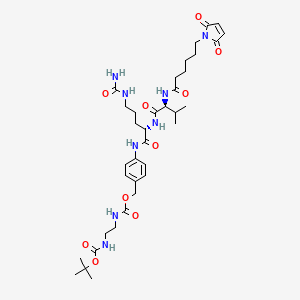
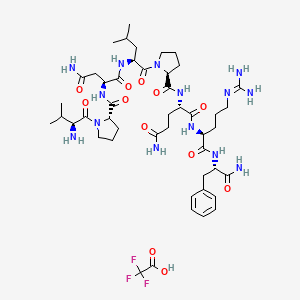
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
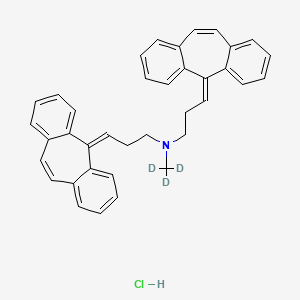
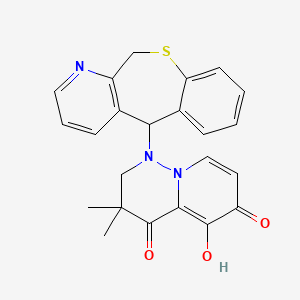
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
